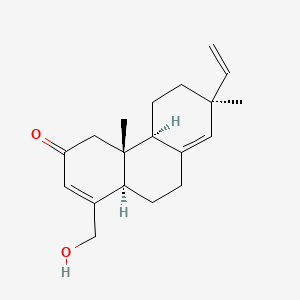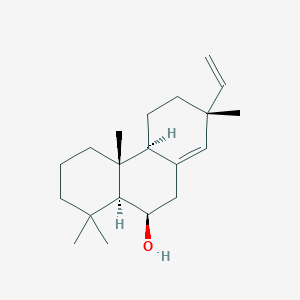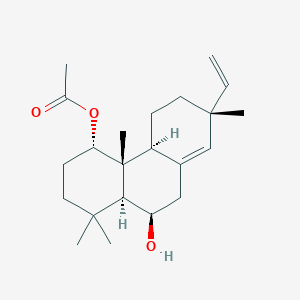
LSN3172176
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LSN3172176 is a M1 selective muscarinic receptor agonist tracer molecule for positron emission tomography (PET).
Scientific Research Applications
Advanced Imaging Techniques
- Laser Scanning Microscopy (LSM), among other advanced imaging techniques, has been pivotal in analyzing the structure, composition, and dynamics of complex natural systems, including microbial communities in biofilm systems. These techniques enable in-depth understanding and quantitative analysis of microbial biofilms, crucial for various scientific applications (Neu et al., 2010).
Localized Surface Plasmon Resonance Spectroscopy
- Localized Surface Plasmon Resonance (LSPR) spectroscopy, relevant in chemical and biological sensing, is significant in understanding the interactions and sensitivity of nanoparticles to their local environment. These insights are essential for developing advanced sensors and diagnostic tools (Willets & Van Duyne, 2007).
Organic-Inorganic Hybrid Phosphors
- Research on lanthanide-based organic-inorganic hybrid materials demonstrates their potential in diverse technological applications, including lighting and optical telecommunications. These materials' multifunctionality and eco-friendly nature make them attractive for various scientific and industrial applications (Carlos et al., 2011).
Liquid Crystalline Nanoparticles in Drug Delivery
- Liquid crystalline nanoparticles, such as cubosomes and hexosomes, offer versatile applications in drug delivery due to their unique structural properties. Their ability to improve drug release and efficacy opens up new avenues in topical, oral, and intravenous treatments (Madheswaran et al., 2019).
Enhanced Flow Electroporation in Leukemia Cells
- Liposome nanoparticles with a targeting ligand have been used to enhance the in vitro delivery of exogenous oligonucleotides in leukemia cells, demonstrating the potential of targeted nanoparticles in medical applications (Wang et al., 2010).
Research Collaboration in Large Scale Research Infrastructures
- Studies on collaboration patterns in Large Scale Research Infrastructures (LSRIs) have identified various collaboration types. Understanding these collaborations contributes to the success of scientific research and technological development (D’Ippolito & Rüling, 2019).
Lanthanide-Doped Nanoparticles for Sensitive Detection
- Lanthanide-doped nanoparticles have shown high accuracy and sensitivity in molecular sensing and discrimination of biologically relevant anions and proteins, highlighting their significance in chemical and materials sciences (Wang et al., 2016).
Low-Cost Environmental Sensor Networks
- Low-cost sensor networks have been extensively used in environmental sciences, enabling broad research in air quality, water-related networks, and ecological systems. These networks offer significant opportunities for future research and societal impacts (Mao et al., 2019).
1H Nuclear Magnetic Resonance in Food Science
- LF-NMR relaxometry and MRI have become invaluable analytical tools in food science, offering non-invasive and non-destructive methods for a wide range of applications, from engineering research to industrial applications (Kirtil & Oztop, 2016).
Lanthanide-Doped Luminescent Nano-Bioprobes
- Ln(3+)-doped luminescent inorganic nanoparticles present promising applications in biomedicine and biotechnology, offering unique properties like long-lived luminescence and high photochemical stability for biodetection (Liu et al., 2013).
Applications in Human Pluripotent Stem Cells
- Laminin-521–based matrices under xeno-free and chemically defined conditions have been developed for monolayer culturing and cloning of human pluripotent stem cells. This advancement is crucial for stem cell research and regenerative medicine (Rodin et al., 2014).
Laser Capture Microdissection in Gastroenterology
- Laser capture microdissection has been utilized in gastroenterology for obtaining pure cell populations, aiding in research on gastrointestinal malignancies, infections, inflammatory bowel disease, and more. This technology is instrumental in identifying disease precursors and therapeutic interventions (Blatt & Srinivasan, 2008).
properties
Product Name |
LSN3172176 |
|---|---|
Molecular Formula |
C22H31N3O3 |
Molecular Weight |
385.51 |
IUPAC Name |
Ethyl 4-(6-methyl-2-oxoindolin-1-yl)-[1,4'-bipiperidine]-1'-carboxylate |
InChI |
InChI=1S/C22H31N3O3/c1-3-28-22(27)24-12-6-18(7-13-24)23-10-8-19(9-11-23)25-20-14-16(2)4-5-17(20)15-21(25)26/h4-5,14,18-19H,3,6-13,15H2,1-2H3 |
InChI Key |
JRYKXURWNNJXMC-UHFFFAOYSA-N |
SMILES |
O=C(N1CCC(N2CCC(N3C(CC4=C3C=C(C)C=C4)=O)CC2)CC1)OCC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
LSN-3172176; LSN 3172176; LSN3172176 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3-{4-[(4-cyclopropylphenyl)methoxy]-3-methoxyphenyl}azetidin-1-yl)(4-{[(2S)-2,3-dihydroxypropoxy]methyl}pyridin-2-yl)methanone](/img/structure/B1192981.png)
![2-[[6-[3,3-Bis(Fluoranyl)pyrrolidin-1-Yl]-4-[1-(Oxetan-3-Yl)piperidin-4-Yl]pyridin-2-Yl]amino]pyridine-4-Carbonitrile](/img/structure/B1192984.png)



![9-[Tert-butyl(dimethyl)silyl]oxy-1,2,3,4-tetrahydrochromeno[3,4-b]pyridin-5-one](/img/structure/B1192998.png)
